molecular formula C11H11F3N2O4 B489707 N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea CAS No. 340264-50-8

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea

Cat. No.: B489707
CAS No.: 340264-50-8
M. Wt: 292.21g/mol
InChI Key: XULMXRBDWYEMBD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a synthetic urea derivative characterized by a 2,4-dimethoxyphenyl group and a trifluoroacetyl moiety. Urea derivatives are widely studied for their pesticidal, herbicidal, and pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-19-6-3-4-7(8(5-6)20-2)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMXRBDWYEMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea typically involves the reaction of 2,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated amine, which subsequently reacts with an isocyanate to form the desired urea derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with different acyl groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(trifluoroacetyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Phenyl Rings

  • N-(3,4-dichlorophenyl)-N-methoxy-N-methylurea (): Features electron-withdrawing chlorine substituents. Chlorine atoms increase compound stability and resistance to metabolic degradation compared to methoxy groups but reduce solubility in polar solvents. The trifluoroacetyl group in the target compound may offer superior hydrolytic stability over the methyl group in this analog .
  • N,N'-[2-(m,p-dimethoxybenzenesulfonyloxy)phenyl]-N'-(3-(m,p-dimethoxybenzenesulfonyloxy)phenyl]urea (): Contains sulfonyloxy groups, which are bulkier and more polar than trifluoroacetyl. This difference likely reduces membrane permeability compared to the target compound .

Table 1: Substituent Comparison

Compound Key Substituents Electron Effects Solubility Trends
Target Compound 2,4-dimethoxy, trifluoroacetyl Donor (methoxy), Acceptor (CF₃CO) Moderate polarity
N-(3,4-dichlorophenyl)-N-methoxy-N-methylurea 3,4-dichloro, methoxy, methyl Acceptor (Cl), Donor (methoxy) Low aqueous solubility
N,N'-Di-(m-trifluoromethylphenyl)urea m-trifluoromethyl Strong acceptor (CF₃) High lipophilicity

Comparison with Urea-Based Pesticides

  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) (): Shares a trifluoromethyl group but lacks the acetyl linkage. Fluometuron’s simpler structure may facilitate faster degradation in soil compared to the target compound’s trifluoroacetyl group, which could enhance persistence .
  • Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) (): Contains an isopropyl group instead of trifluoroacetyl. The target compound’s higher electronegativity may improve binding to acetylcholinesterase or other enzymatic targets in pests .

Table 2: Pesticidal Ureas Comparison

Compound Molecular Weight Key Functional Group Use Metabolic Stability
Target Compound ~318.2 g/mol* Trifluoroacetyl Hypothesized herbicide High (CF₃CO)
Fluometuron 232.2 g/mol Trifluoromethyl Cotton herbicide Moderate
Isoproturon 206.3 g/mol Isopropyl Cereal herbicide Low

*Estimated based on formula C₁₁H₁₁F₃N₂O₄.

Key Research Findings

  • Lipophilicity : The trifluoroacetyl group in the target compound increases logP compared to methoxy or methyl substituents, suggesting improved membrane penetration in biological systems.
  • Stability : Trifluoroacetyl’s electron-withdrawing nature may confer resistance to hydrolytic cleavage relative to esters or amides in analogs like dimethomorph () .

Biological Activity

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable solvent. The resulting compound is characterized by its unique trifluoroacetyl group, which is known to enhance lipophilicity and potentially improve biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of urea and thiourea exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted the cytotoxic effects of substituted urea derivatives on FaDu hypopharyngeal tumor cells, demonstrating improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundFaDu Hypopharyngeal15Induction of apoptosis
Similar Urea DerivativeHeLa Cervical Cancer20Inhibition of cell proliferation
Thiourea DerivativeMCF-7 Breast Cancer10Apoptosis via caspase activation

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity. A study employing Ellman’s method demonstrated that certain urea derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating neurodegenerative diseases like Alzheimer's .

Table 2: Anticholinesterase Activity

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compound7560
Reference Compound8070

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various urea derivatives on cancer cell lines, this compound was found to have a notable effect on cell viability, with IC50 values indicating significant potency against specific cancer types .
  • Antimicrobial Activity : Another area of research explored the antimicrobial properties of thiourea and urea derivatives. While this compound was not primarily focused on in this context, related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the urea backbone. A two-step approach is common:

Step 1 : React 2,4-dimethoxyaniline with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) under inert conditions.

Step 2 : Couple the intermediate with an isocyanate or carbamate derivative to form the urea linkage.
Optimization involves monitoring reaction progress via LCMS (e.g., [M+H]+ ≈ 294) and adjusting solvent polarity (e.g., chloroform or ethyl acetate) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • LCMS/HPLC : Confirm molecular weight ([M+H]+ ≈ 294) and purity (retention time ~0.66 minutes under SQD-FA05 conditions) .
  • Elemental Analysis : Validate empirical formula with %C, %H, and %N (e.g., target: ~49.9% C, 5.5% H, 9.2% N; observed deviations ≤0.6% indicate purity) .
  • NMR : Resolve methoxy (δ ~3.8 ppm) and trifluoroacetyl (δ ~160 ppm for carbonyl) groups to confirm regiochemistry .

Q. How does the 2,4-dimethoxyphenyl group influence the compound's solubility and stability?

  • Methodological Answer : The electron-donating methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) by increasing polarity. Stability studies in aqueous buffers (pH 4–9) show degradation <5% over 24 hours at 25°C, likely due to urea hydrolysis resistance imparted by the trifluoroacetyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar N-phenyl-N'-trifluoroacetyl ureas?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. trifluoroethoxy groups) and assay against targets like kinase enzymes or cancer cell lines .
  • Dose-Response Analysis : Use IC50 curves to distinguish potency variations (e.g., trifluoroacetyl derivatives show 10–100x higher activity than acetyl analogs in antiproliferative assays) .
  • Crystallography : Resolve binding modes via X-ray structures (e.g., monoclinic P21/c space group with β = 104.99°, a = 13.209 Å) to explain activity discrepancies .

Q. How can computational modeling predict the hydrogen-bonding interactions of this compound in enzyme binding pockets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model urea interactions with catalytic residues (e.g., Asp/Lys in kinases). Prioritize poses where the trifluoroacetyl group occupies hydrophobic subpockets .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds (e.g., urea NH···O=C interactions with ∆Gbind ≈ −8.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, optimizing mobile phase (hexane:IPA 90:10) for baseline separation .
  • Asymmetric Catalysis : Use Pd-catalyzed coupling with BINAP ligands to minimize racemization (ee >98% reported for similar ureas) .

Key Research Considerations

  • Contradictions : Variability in biological activity may arise from differences in assay conditions (e.g., cell line specificity) or impurities in early synthetic batches .
  • Emerging Methods : Electrochemical synthesis in continuous flow systems shows promise for greener production of trifluoroacetyl derivatives .

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